2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-
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Overview
Description
“2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for treating human diseases . The compound’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be approached in two ways: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Future Directions
Pyrrolidine compounds, including “2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-”, have potential for future development of novel compounds active against different infections and diseases . The diverse biological activities of these compounds make them promising scaffolds for designing powerful bioactive agents .
Mechanism of Action
Target of Action:
For instance, pyrrolidinone derivatives have been investigated in drug discovery, and some interact with estrogen receptors (ERα)
Mode of Action:
The compound likely interacts with its target through binding or modulation. Considering its structural similarity to other pyrrolidinones, it may affect cellular processes by influencing protein function, gene expression, or signal transduction pathways. The R-methyl group in related compounds has been shown to impact protein mobility .
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) can influence its efficacy and stability. For instance, pH affects ionization and solubility, impacting absorption. Stability studies under different conditions are essential.
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Compounds. (2021). Frontiers in Pharmacology, 12, 1239658. Link : Rolipram: Uses, Interactions, Mechanism of Action. (2005). DrugBank Online. Link
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)- are largely influenced by its pyrrolidinone core structure . The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Cellular Effects
Related pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
The molecular mechanism of action of 2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)- is not well-defined. It is known that the pyrrolidine ring and its derivatives can influence the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization .
Dosage Effects in Animal Models
Related pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Properties
IUPAC Name |
3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJCLZGSZCHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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